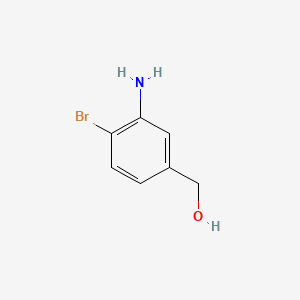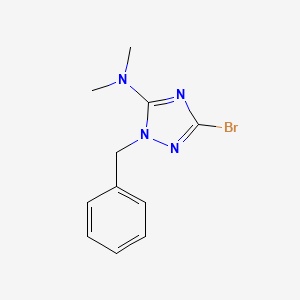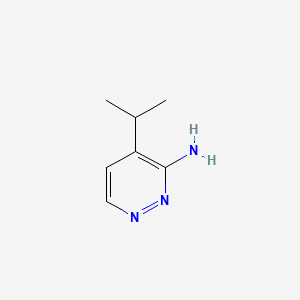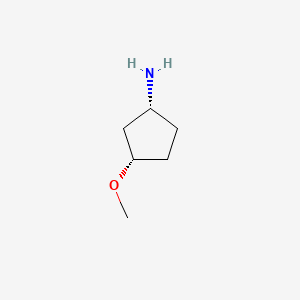
1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the quinoline family and has a unique chemical structure that makes it an attractive target for researchers interested in exploring its various properties.
Mécanisme D'action
The exact mechanism of action of 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone is not fully understood, but it is believed to interact with various biological targets in the body, including enzymes and receptors. This compound has been shown to modulate various signaling pathways, leading to its observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone exhibits various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. This compound has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone in lab experiments is its unique chemical structure, which allows for the exploration of various biological targets and pathways. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research involving 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone. One potential area of research is the development of novel drugs based on this compound, which could have potential therapeutic applications in various diseases. Another area of research is the exploration of the mechanism of action of this compound, which could lead to a better understanding of its biological effects. Finally, further studies are needed to explore the potential toxicity of this compound and its safety in various applications.
In conclusion, 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone is a promising compound with potential applications in various scientific research fields. Its unique chemical structure and observed biological effects make it an attractive target for drug discovery and development. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone can be achieved through a multi-step process involving the reaction of various chemical reagents. The exact method of synthesis can vary depending on the specific research goals of the investigator, but typically involves the use of organic solvents and catalysts to facilitate the reaction.
Applications De Recherche Scientifique
1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone has shown potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for drug discovery and development.
Propriétés
IUPAC Name |
1-(8-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-8(14)12-7-3-5-9-4-2-6-10(11(9)12)13(15)16/h2,4,6H,3,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVSCVLVIRONHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856713 |
Source


|
| Record name | 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone | |
CAS RN |
1290608-24-0 |
Source


|
| Record name | 1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Isopropoxy-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B578715.png)




![Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate](/img/structure/B578721.png)

![Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate](/img/structure/B578725.png)

![6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B578728.png)